Cas no 97202-78-3 (2-chloro-6-ethoxy-7-methyl-7H-Purine)

2-chloro-6-ethoxy-7-methyl-7H-Purine structure
97202-78-3 structure
Product Name:2-chloro-6-ethoxy-7-methyl-7H-Purine
CAS No:97202-78-3
MF:C8H9ClN4O
MW:212.636259794235
CID:1123424
PubChem ID:13401631
Update Time:2025-04-24

2-chloro-6-ethoxy-7-methyl-7H-Purine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-ethoxy-7-methyl-7H-Purine
    • 97202-78-3
    • Inchi: 1S/C8H9ClN4O/c1-3-14-7-5-6(10-4-13(5)2)11-8(9)12-7/h4H,3H2,1-2H3
    • InChI Key: NGJDGVDYURRXOX-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2=C(N=1)N=CN2C)OCC

Computed Properties

  • Exact Mass: 212.0464886g/mol
  • Monoisotopic Mass: 212.0464886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.8Ų

2-chloro-6-ethoxy-7-methyl-7H-Purine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449040676-1g
2-Chloro-6-ethoxy-7-methyl-7H-purine
97202-78-3 95%
1g
$862.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750816-1g
2-Chloro-6-ethoxy-7-methyl-7h-purine
97202-78-3 98%
1g
¥7047.00 2024-04-23

2-chloro-6-ethoxy-7-methyl-7H-Purine Related Literature

Additional information on 2-chloro-6-ethoxy-7-methyl-7H-Purine

2-Chloro-6-Ethoxy-7-Methyl-7H-Purine: A Comprehensive Overview

The compound 2-chloro-6-ethoxy-7-methyl-7H-purine, also known by its CAS number 97202-78-3, is a highly specialized molecule belonging to the purine derivative family. Purines are nitrogenous heterocycles that play a critical role in various biological processes, and their derivatives have been extensively studied for their potential therapeutic applications.

Purine derivatives have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties. Among these, 2-chloro-6-ethoxy-7-methyl-7H-purine stands out as a compound with unique structural features that may impart specific biological activities. The presence of a chlorine atom at position 2, an ethoxy group at position 6, and a methyl group at position 7 renders this molecule distinct from other purine analogs.

Recent studies have highlighted the potential of purine-based compounds in the development of anticancer agents. The structural modifications observed in 2-chloro-6-ethoxy-7-methyl-7H-purine may enhance its pharmacokinetic properties, making it a promising candidate for further investigation. Researchers have particularly focused on the compound's ability to modulate immune responses and its potential as an immunomodulatory agent.

One of the key advantages of 2-chloro-6-ethoxy-7-methyl-7H-purine is its stability under physiological conditions. This attribute ensures that the compound can maintain its structural integrity during systemic circulation, thereby improving its bioavailability. Additionally, the presence of an ethoxy group at position 6 may enhance solubility, which is a critical factor in drug development.

Recent advancements in targeted therapies have underscored the importance of identifying molecules with high selectivity for specific biological targets. In the case of 2-chloro-6-ethoxy-7-methyl-7H-purine, its unique substitution pattern may confer selectivity towards certain enzymes or receptors, potentially minimizing off-target effects and enhancing therapeutic efficacy.

Preclinical studies have demonstrated that purine derivatives can exhibit potent anti-inflammatory properties. The structural modifications in 2-chloro-6-ethoxy-7-methyl-7H-purine may further enhance these effects, making it a valuable candidate for the treatment of inflammatory diseases. Moreover, the compound's ability to interact with key signaling pathways involved in inflammation makes it a subject of interest for researchers.

Another area of active research involving purine-based compounds is their potential as inhibitors of enzymes such as xanthine oxidase and guanylate cyclase. These enzymes are implicated in various pathological conditions, including gout and hypertension. The structural features of 2-chloro-6-ethoxy-7-methyl-7H-purine may enable it to act as a potent inhibitor of these enzymes, thereby offering therapeutic benefits in the management of such disorders.

Furthermore, purine derivatives have shown promise in the field of oncology as inhibitors of DNA repair enzymes. This property is particularly valuable in cancer therapy, as it can enhance the efficacy of chemotherapy by sensitizing tumor cells to DNA-damaging agents. The unique substitution pattern of 2-chloro-6-ethoxy-7-methyl-7H-purine may endow it with enhanced inhibitory activity against key DNA repair enzymes.

Recent advancements in drug delivery systems have also focused on improving the bioavailability and targeting efficiency of purine derivatives. The structural characteristics of 2-chloro-6-ethoxy-7-methyl-7H-purine may facilitate its incorporation into various drug delivery platforms, such as nanoparticles or liposomes, thereby enhancing its therapeutic potential.

Moreover, the compound's purine core provides a scaffold for further structural modifications. This flexibility allows researchers to explore additional substitutions that could optimize its pharmacokinetic properties and enhance its therapeutic profile. Such tailoring of purine derivatives is expected to yield novel agents with improved efficacy and reduced toxicity.

Given the growing body of evidence supporting the therapeutic potential of purine-based compounds, 2-chloro-6-ethoxy-7-methyl-7H-purine stands out as a compound with significant promise. Its unique structural features, combined with its favorable pharmacokinetic properties, make it a valuable candidate for further preclinical and clinical investigation.

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